Molidustat Sodium Salt

Catalog No.
S15966146
CAS No.
M.F
C13H15N8NaO2
M. Wt
338.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molidustat Sodium Salt

Product Name

Molidustat Sodium Salt

IUPAC Name

sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1,3-dihydropyrazol-3-olate

Molecular Formula

C13H15N8NaO2

Molecular Weight

338.30 g/mol

InChI

InChI=1S/C13H15N8O2.Na/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19;/h1-2,7-9,13,17H,3-6H2;/q-1;+1

InChI Key

OFBITYHPFBAYIN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)N3C(C(=CN3)N4C=CN=N4)[O-].[Na+]

Molidustat sodium salt is a novel small-molecule compound primarily recognized for its role as a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is under investigation for the treatment of anemia, particularly in patients with chronic kidney disease. Molidustat sodium salt is known for its ability to stabilize hypoxia-inducible factors, which are crucial in regulating erythropoiesis (the production of red blood cells) and iron metabolism. The chemical structure of molidustat sodium salt is represented by the molecular formula C13H13N8NaO2\text{C}_{13}\text{H}_{13}\text{N}_8\text{NaO}_2 and a molecular weight of 336.28 g/mol .

Molidustat sodium salt functions by inhibiting the activity of prolyl hydroxylase domain enzymes, which are involved in the hydroxylation of hypoxia-inducible factors. This inhibition prevents the degradation of these factors, leading to increased levels of erythropoietin and enhanced red blood cell production. The mechanism involves the formation of a stable complex between molidustat and the enzyme, disrupting its normal catalytic activity .

The general reaction can be summarized as follows:

Molidustat+HIF PHInhibited HIF PH complex\text{Molidustat}+\text{HIF PH}\rightarrow \text{Inhibited HIF PH complex}

This reaction highlights how molidustat sodium salt alters the enzymatic pathway that typically leads to HIF degradation.

Molidustat sodium salt has demonstrated significant biological activity in preclinical and clinical studies. It effectively stimulates erythropoietin production without causing hypertensive effects, making it a promising therapeutic option for anemia management . In animal models, treatment with molidustat has reversed anemia associated with renal impairment, indicating its potential efficacy in human clinical settings .

The synthesis of molidustat sodium salt involves several steps, focusing on the formation of its pyrazolone core and subsequent functionalization. The synthetic route typically includes:

  • Formation of Pyrazolone: Starting from appropriate aldehydes and hydrazines to create the pyrazolone framework.
  • Introduction of Functional Groups: Adding substituents such as pyrimidine and morpholine to enhance biological activity.
  • Salt Formation: Converting the free acid form into its sodium salt for improved solubility and bioavailability.

The detailed synthetic pathways can vary based on specific laboratory protocols but generally follow this framework .

Molidustat sodium salt is primarily being explored for its application in treating anemia related to chronic kidney disease. Its ability to mimic hypoxic conditions allows it to stimulate endogenous erythropoietin production effectively. Additionally, it may have potential applications in other conditions where erythropoiesis is compromised or where angiogenesis modulation is beneficial .

Studies investigating the interactions of molidustat sodium salt with various biological systems have shown that it can influence pathways related to iron metabolism and cell proliferation. For instance, molidustat has been observed to reduce inflammation and may also have implications in treating angiogenic diseases due to its effects on vascular endothelial growth factor levels .

Further interaction studies are necessary to fully elucidate its pharmacokinetics and pharmacodynamics in different populations, particularly among those with varying degrees of renal function.

Molidustat sodium salt shares similarities with several other compounds that act as hypoxia-inducible factor prolyl hydroxylase inhibitors. Here are some notable compounds:

Compound NameChemical FormulaUnique Features
EnarodustatC14H15N7O3Another HIF-PH inhibitor under clinical investigation; shows promise in treating anemia without hypertension.
RoxadustatC17H18N4O4A well-studied HIF-PH inhibitor approved for use in certain countries; has shown effectiveness in anemia management.
VadadustatC16H20N4O4Similar mechanism but distinct chemical structure; used for treating anemia related to chronic kidney disease.

Molidustat's uniqueness lies in its specific chemical structure that allows for selective inhibition of prolyl hydroxylase enzymes while minimizing side effects commonly associated with other treatments .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

338.12156603 g/mol

Monoisotopic Mass

338.12156603 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

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